

# Isotopic Data for Calcium-49: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Calcium-49**

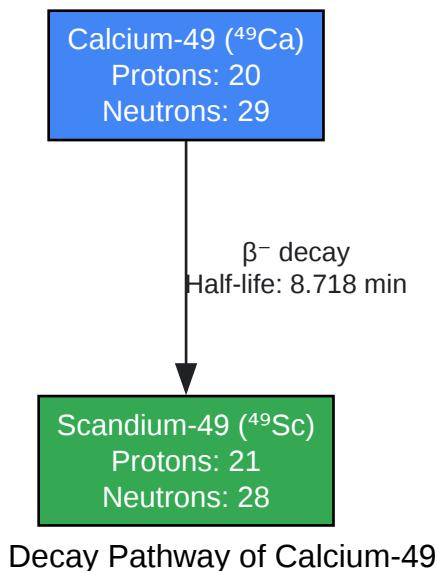
Cat. No.: **B12654295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of **Calcium-49** (<sup>49</sup>Ca), a radioactive isotope of calcium. The information is intended for professionals in research, science, and drug development who may encounter or consider this isotope in their work. While its short half-life limits its application, a thorough understanding of its characteristics is crucial for comprehensive isotopic studies.

## Core Isotopic Properties of Calcium-49


**Calcium-49** is an unstable isotope of calcium with 20 protons and 29 neutrons.<sup>[1]</sup> It undergoes radioactive decay, transforming into a different element. The key nuclear and decay characteristics are summarized in the table below.

| Property                         | Value                            | Unit    |
|----------------------------------|----------------------------------|---------|
| Half-life (T <sub>1/2</sub> )    | 8.718(6)                         | minutes |
| Decay Mode                       | $\beta^-$ (Beta minus)           | -       |
| Daughter Nuclide                 | <sup>49</sup> Sc (Scandium-49)   | -       |
| Decay Energy                     | 5.2615(27)                       | MeV     |
| Isotopic Mass                    | 48.95562288(22)                  | u       |
| Mass Excess                      | -41.33702                        | MeV     |
| Binding Energy (per nucleon)     | 8.59560467                       | MeV     |
| Nuclear Spin and Parity          | 3/2-                             | -       |
| Magnetic Dipole Moment ( $\mu$ ) | -1.3799(8)                       | $\mu$ N |
| Parent Nuclides                  | <sup>49</sup> K, <sup>50</sup> K | -       |

Data sourced from ChemLin[2], WebElements[3], and Wikipedia[4].

## Radioactive Decay of Calcium-49

**Calcium-49** decays exclusively through beta-minus ( $\beta^-$ ) emission. In this process, a neutron within the nucleus is converted into a proton, and an electron (beta particle) and an antineutrino are emitted. This transformation results in the daughter nuclide, Scandium-49 (<sup>49</sup>Sc), with an increase in the atomic number by one.[2][3]



Decay Pathway of Calcium-49

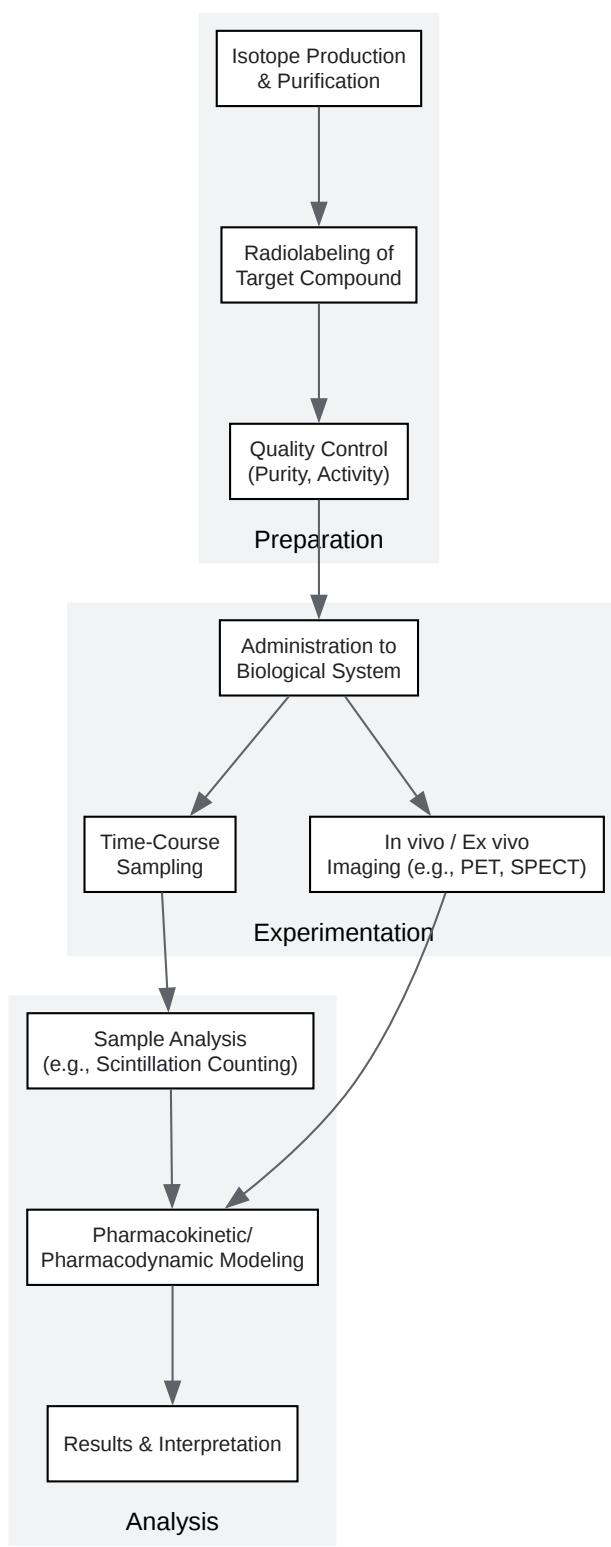
[Click to download full resolution via product page](#)

### Decay Pathway of **Calcium-49**

## Experimental Protocols

Detailed experimental protocols for the initial determination of the isotopic data of **Calcium-49** are not extensively available in publicly accessible literature. However, the characterization of such radioactive isotopes generally involves a combination of standardized nuclear physics techniques:

- Production: **Calcium-49** can be produced through neutron activation of stable calcium isotopes, such as the bombardment of Calcium-48 with neutrons in a nuclear reactor.
- Separation and Purification: Following production, chemical separation methods are employed to isolate the **Calcium-49** from the target material and any other reaction byproducts.
- Half-life Measurement: The half-life is determined by measuring the decay rate of a sample over time using radiation detectors, such as Geiger-Müller counters or scintillation detectors, and fitting the data to an exponential decay curve.
- Decay Mode and Energy Spectroscopy: Beta spectrometers are used to measure the energy spectrum of the emitted beta particles. Gamma spectroscopy may also be used to detect any


accompanying gamma rays, helping to confirm the decay scheme.

- Mass Spectrometry: High-precision mass spectrometry techniques, such as Penning trap mass spectrometry, are used to determine the precise atomic mass of the isotope.

## Applications and Limitations in Research

While other calcium isotopes like Calcium-45 (half-life: 162.7 days) and Calcium-47 (half-life: 4.536 days) are utilized as tracers in biological and medical research, the very short half-life of **Calcium-49** (approximately 8.7 minutes) severely restricts its practical application in such studies.<sup>[5]</sup> Tracer experiments in biological systems often require observation over hours or days, making the rapid decay of **Calcium-49** a significant limitation.

For context, a typical workflow for a radiotracer study in drug development is outlined below. It is important to note that due to its short half-life, **Calcium-49** is generally not a suitable candidate for such protocols.

[Click to download full resolution via product page](#)**General Radiotracer Experimental Workflow**

In conclusion, **Calcium-49** is a short-lived radioisotope of calcium with well-characterized nuclear properties. Its utility in direct experimental applications within research and drug development is limited by its rapid decay. However, the data presented in this guide is essential for a complete understanding of calcium isotopic science and for theoretical considerations in nuclear physics and chemistry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isotope data for calcium-49 in the Periodic Table [periodictable.com]
- 2. Calcium-49 - isotopic data and properties [chemlin.org]
- 3. WebElements Periodic Table » Calcium » isotope data [winter.group.shef.ac.uk]
- 4. Isotopes of calcium [dl1.en-us.nina.az]
- 5. iaea.org [iaea.org]
- To cite this document: BenchChem. [Isotopic Data for Calcium-49: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12654295#isotopic-data-for-calcium-49\]](https://www.benchchem.com/product/b12654295#isotopic-data-for-calcium-49)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)